(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and various substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, pyrazolone derivatives, and various substituted benzylamines. The reactions could involve condensation, cyclization, and substitution steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles under conditions like acidic or basic catalysis.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules like proteins or DNA.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
This compound might be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C27H22Cl2N4OS2 |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H22Cl2N4OS2/c1-16-7-10-19(11-8-16)35-15-23-25(17(2)30-14-18-9-12-20(28)21(29)13-18)26(34)33(32-23)27-31-22-5-3-4-6-24(22)36-27/h3-13,32H,14-15H2,1-2H3 |
InChI Key |
RXMMBBBCWMUDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
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